Several methods have been reported for the synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. One common approach involves a multi-step synthesis starting from readily available starting materials like 2-amino-6-methylpyrimidin-4(3H)-one [] or 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester [].
Method 1 []: This method utilizes 2-amino-6-methylpyrimidin-4(3H)-one as the starting material. It involves a series of reactions including protection of the amino group, introduction of the benzyl group, cyclization to form the pyrido[4,3-d]pyrimidine ring system, and deprotection to yield the final compound.
Method 2 []: This method starts with 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester and utilizes a thermal fusion reaction with urea derivatives to construct the pyrido[4,3-d]pyrimidine-2,4-dione ring. Further modifications can be made to obtain the desired 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
Antifolate drug discovery: 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been utilized as a key intermediate in the synthesis of various antifolate agents. Antifolates are a class of drugs that inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines. As a result, antifolates inhibit DNA synthesis and cell division, making them useful for treating cancer and certain infections. Studies have explored the synthesis and biological evaluation of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim []. These compounds showed potent inhibition of DHFR from Pneumocystis carinii, Toxoplasma gondii, and rat liver. Specifically, 2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine displayed significant potency against the P. carinii and T. gondii enzymes, suggesting its potential as an anti-parasitic agent [].
Synthesis of Antithrombotic Agents: This compound served as a starting material for synthesizing 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound exhibiting promising antithrombotic activity with beneficial cerebral and peripheral effects [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6